Molecular Weight Differentiation Versus Parent 4-Aminobenzamidine
4-Amino-N,N-dimethylbenzenecarboximidamide (MW 163.22) carries an additional 28.05 Da relative to the parent 4-aminobenzamidine (MW 135.17), attributable to two N-methyl groups on the amidine moiety. This mass increase corresponds to an approximate 20.8% greater molecular weight and predicts altered membrane permeability and binding-pocket steric occupancy compared to the unsubstituted parent [1].
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 163.22 g/mol |
| Comparator Or Baseline | 4-Aminobenzamidine: 135.17 g/mol |
| Quantified Difference | +28.05 g/mol (+20.8%) |
| Conditions | Computed from molecular formula (C9H13N3 vs. C7H9N3) |
Why This Matters
The increased molecular weight and steric bulk directly impact passive membrane permeability and S1 pocket complementarity in serine protease targets, making the compound a distinct chemical entity for procurement rather than a simple substitute for 4-aminobenzamidine.
- [1] NCBI PubChem. 4-Aminobenzamidine [Supplementary Concept]. Molecular Formula: C7H9N3. Molecular Weight: 135.17. View Source
